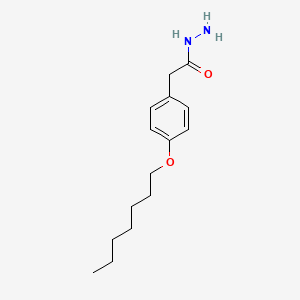

2-(4-(Heptyloxy)phenyl)acetohydrazide

Description

2-(4-(Heptyloxy)phenyl)acetohydrazide is a hydrazide derivative characterized by a heptyloxy-substituted phenyl group linked to an acetohydrazide backbone. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

2-(4-heptoxyphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-2-3-4-5-6-11-19-14-9-7-13(8-10-14)12-15(18)17-16/h7-10H,2-6,11-12,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUQCDLLGSOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Heptyloxy)phenyl)acetohydrazide typically involves the reaction of 4-(heptyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired acetohydrazide. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of 2-(4-(Heptyloxy)phenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Heptyloxy)phenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

2-(4-(Heptyloxy)phenyl)acetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized compounds.

Biology: The compound can be used in the development of bioactive molecules, such as potential pharmaceuticals or agrochemicals.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including antimicrobial or anticancer activities.

Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Heptyloxy)phenyl)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Hydrazide derivatives with varying substituents on the phenyl ring or hydrazide moiety exhibit distinct biological activities. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance antibacterial activity but may reduce solubility .

- Electron-Donating Groups (e.g., methoxy, dimethylamino): Improve anticancer selectivity and modulate anti-inflammatory responses .

Cytotoxicity and Selectivity

Triazole-thiol acetohydrazides (e.g., N′-(2-hydroxy-5-nitrobenzylidene)-2-...acetohydrazide) demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 µM. However, selectivity indices (SI) varied: compounds with nitro or hydroxy groups showed higher SI (>5) compared to unsubstituted analogs . In contrast, diclofenac-derived hydrazides (e.g., 2-[2-(2,6-dichloroanilino)phenyl]-N′-benzylideneacetohydrazide) exhibited anti-inflammatory activity with minimal cytotoxicity, highlighting the role of dichloroanilino groups in reducing off-target effects .

Antimicrobial Activity

Benzimidazole-triazole acetohydrazides (e.g., compounds 4–14 in ) displayed broad-spectrum antimicrobial activity. For example:

- Compound 7 : MIC = 8 µg/mL against S. aureus (vs. ciprofloxacin MIC = 4 µg/mL).

- Compound 13 : MIC = 16 µg/mL against C. albicans (vs. fluconazole MIC = 8 µg/mL).

The heptyloxy group in the target compound may enhance penetration through bacterial membranes but could reduce solubility, necessitating formulation optimization .

Physicochemical Properties

Implications : The heptyloxy derivative’s higher logP suggests superior lipid membrane interaction but may require prodrug strategies for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.